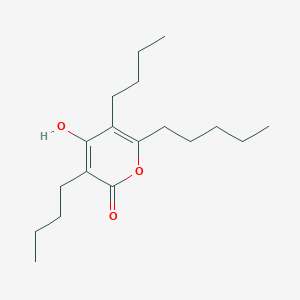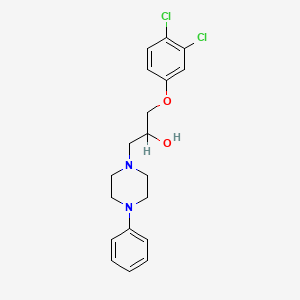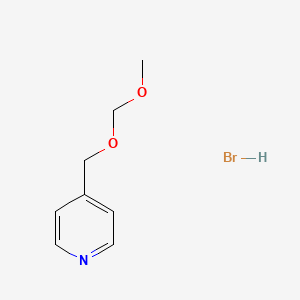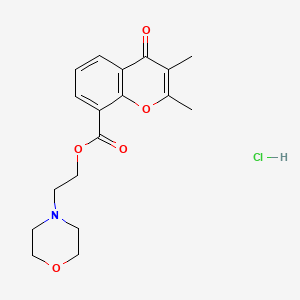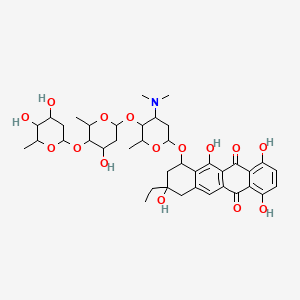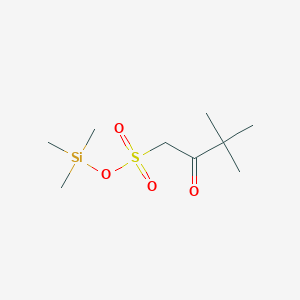
Trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate is an organosilicon compound characterized by the presence of a trimethylsilyl group. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and analytical chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate typically involves the reaction of 3,3-dimethyl-2-oxobutane-1-sulfonate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the sulfonate is replaced by the trimethylsilyl group .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product. The use of automated reactors and continuous flow systems can enhance the scalability of the process .
化学反応の分析
Types of Reactions
Trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate has a wide range of applications in scientific research:
作用機序
The mechanism by which Trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate exerts its effects involves the formation of a stable trimethylsilyl ether. This protects reactive functional groups during chemical reactions, preventing unwanted side reactions. The trimethylsilyl group can be removed under mild conditions, regenerating the original functional group .
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: Used for similar purposes in protecting functional groups.
Trimethylsilyl propionate: Another compound used in NMR spectroscopy as a chemical shift standard.
Uniqueness
Trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate is unique due to its specific structural features, which confer distinct reactivity and stability. Its large molecular volume and chemical inertness make it particularly valuable in applications requiring the protection of sensitive functional groups .
特性
CAS番号 |
72458-53-8 |
|---|---|
分子式 |
C9H20O4SSi |
分子量 |
252.41 g/mol |
IUPAC名 |
trimethylsilyl 3,3-dimethyl-2-oxobutane-1-sulfonate |
InChI |
InChI=1S/C9H20O4SSi/c1-9(2,3)8(10)7-14(11,12)13-15(4,5)6/h7H2,1-6H3 |
InChIキー |
DNAOZPCNVQNGTP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CS(=O)(=O)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


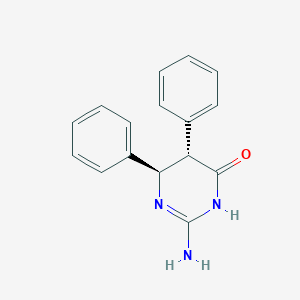
![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
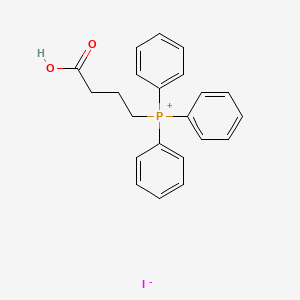
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
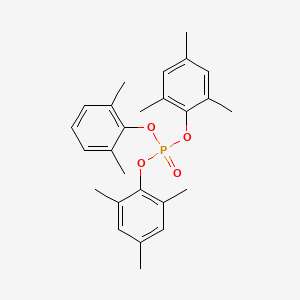
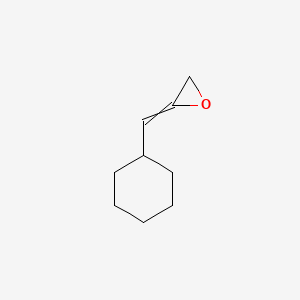
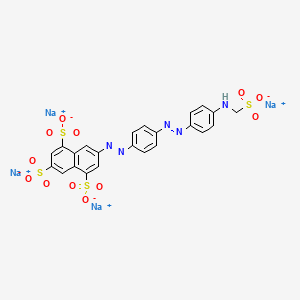
![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
